molecular formula C22H22ClN3O3 B2772239 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1049415-62-4

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2772239
CAS RN: 1049415-62-4
M. Wt: 411.89
InChI Key: UDULRQQDNOBJJC-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as OPC-163493, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enantioselective Lewis Basic Catalysis

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide derivatives exhibit promising applications in enantioselective Lewis basic catalysis. A study highlighted the development of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating significant potential in synthetic organic chemistry. This advancement enables the synthesis of a broad range of substrates with high yields and enantioselectivities, indicating the compound's versatility and efficiency in catalytic processes (Zhouyu Wang et al., 2006).

Synthesis and Biological Evaluation of Coumarin Derivatives

Another significant application involves the synthesis and biological evaluation of innovative coumarin derivatives containing the Thiazolidin-4-one ring. This research contributes to the field of medicinal chemistry by exploring the compound's potential in creating new therapeutic agents. The study provides insights into the synthesis process and the biological properties of these derivatives, offering a foundation for future pharmacological studies (C. K. Ramaganesh et al., 2010).

Molecular Interaction Studies

Molecular interaction studies of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor have provided valuable insights into the antagonist activity of these molecules. These studies utilize molecular orbital methods and pharmacophore models, contributing to the understanding of receptor-ligand interactions and offering a basis for the design of receptor-specific drugs (J. Shim et al., 2002).

Antimicrobial Activity of Piperazine and Triazolo-pyrazine Derivatives

Research into piperazine and triazolo-pyrazine derivatives has revealed their potential in developing new antimicrobial agents. A study focused on synthesizing and evaluating the antimicrobial activity of these compounds, finding that certain derivatives displayed superior antimicrobial properties against various bacterial and fungal strains. This work not only adds to the arsenal of antimicrobial agents but also highlights the role of molecular docking studies in identifying promising compounds for further development (M. Patil et al., 2021).

properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c23-17-5-7-18(8-6-17)26-13-11-25(12-14-26)10-9-24-21(27)19-15-16-3-1-2-4-20(16)29-22(19)28/h1-8,15H,9-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDULRQQDNOBJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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